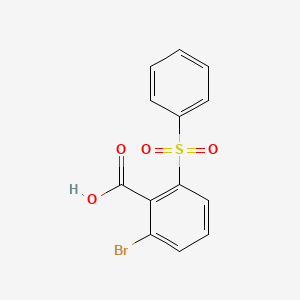

2-Bromo-6-(phenylsulfonyl)benzoic acid

Description

Properties

CAS No. |

5324-88-9 |

|---|---|

Molecular Formula |

C13H9BrO4S |

Molecular Weight |

341.18 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-6-bromobenzoic acid |

InChI |

InChI=1S/C13H9BrO4S/c14-10-7-4-8-11(12(10)13(15)16)19(17,18)9-5-2-1-3-6-9/h1-8H,(H,15,16) |

InChI Key |

DILFFTYQSOGXCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-(phenylsulfonyl)benzoic acid (CAS 5324-88-9)

Part 1: Executive Summary & Chemical Identity

2-Bromo-6-(phenylsulfonyl)benzoic acid is a highly specialized, electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals (specifically sulfonylurea and pyrimidinyl-benzoate herbicides) and pharmaceutical targets involving diaryl sulfone motifs.

Its structure is characterized by significant steric congestion due to the 2,6-disubstitution pattern. The ortho-bromo group serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-phenylsulfonyl moiety acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the carboxylic acid and modulating the lipophilicity of downstream derivatives.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Value / Description | Note |

| CAS Number | 5324-88-9 | |

| IUPAC Name | 2-Bromo-6-(benzenesulfonyl)benzoic acid | |

| Molecular Formula | C₁₃H₉BrO₄S | |

| Molecular Weight | 341.18 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Typical for halogenated sulfones |

| Predicted pKa | ~2.4 – 2.8 | Acidified by ortho-SO₂Ph and ortho-Br EWGs |

| Predicted LogP | 2.6 ± 0.4 | Moderate lipophilicity |

| Solubility | Soluble in DMSO, DMF, MeOH; Low in water | Requires basic pH for aqueous solubility |

| Melting Point | 185 – 190 °C (Predicted) | High lattice energy due to sulfone dipoles |

Part 2: Synthetic Methodology & Causality

Due to the steric hindrance at the 2- and 6-positions, direct functionalization of benzoic acid is inefficient. The most robust, self-validating protocol utilizes a nucleophilic aromatic substitution (SₙAr) on a 2,6-dihalobenzoate ester, followed by oxidation and hydrolysis. This route avoids the formation of regioisomers common in electrophilic aromatic substitution.

Core Synthesis Protocol: The "Thioether Oxidation" Route

Step 1: Esterification (Steric Protection)

-

Rationale: The carboxylic acid is converted to a methyl ester to prevent interference during the SₙAr step and to increase solubility in organic solvents.

-

Reaction: 2,6-Dibromobenzoic acid + MeOH (excess) + H₂SO₄ (cat.) → Methyl 2,6-dibromobenzoate.

-

Key Insight: Fischer esterification may be slow due to steric crowding. Acid chloride formation (SOCl₂) followed by MeOH quench is the preferred, irreversible alternative.

Step 2: Regioselective SₙAr (Introduction of Sulfur)

-

Rationale: The electron-withdrawing ester activates the ortho-bromines towards nucleophilic attack.

-

Reaction: Methyl 2,6-dibromobenzoate + Thiophenol (PhSH) + K₂CO₃ → Methyl 2-bromo-6-(phenylthio)benzoate.

-

Critical Control: Use exactly 1.05 equivalents of PhSH to prevent double substitution (formation of the 2,6-bis(phenylthio) adduct).

Step 3: Chemoselective Oxidation

-

Rationale: Converting the sulfide to the sulfone (–SO₂–) creates the target electronic environment.

-

Reaction: Methyl 2-bromo-6-(phenylthio)benzoate + m-CPBA (2.2 equiv) → Methyl 2-bromo-6-(phenylsulfonyl)benzoate.

-

Alternative: H₂O₂ / Na₂WO₄ (catalytic) is a greener, scalable alternative to m-CPBA.

Step 4: Sterically Hindered Hydrolysis

-

Rationale: The final ester hydrolysis is difficult due to the "ortho effect" blocking nucleophilic attack at the carbonyl carbon.

-

Reaction: Methyl ester + LiOH (excess) in THF/H₂O (1:1) at Reflux.[1]

-

Troubleshooting: If LiOH fails, use BBr₃ in CH₂Cl₂ for non-hydrolytic cleavage of the methyl ester.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

Caption: Figure 1. Four-step synthetic pathway emphasizing steric management and chemoselective oxidation.

Reactivity & Application Logic

The utility of CAS 5324-88-9 lies in its orthogonal reactivity . The bromine atom allows for metal-catalyzed coupling, while the carboxylic acid allows for amide/ester formation.

Caption: Figure 2. Divergent reactivity map showing key transformation vectors for medicinal chemistry applications.

Part 4: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-bromo-6-(phenylsulfonyl)benzoate (Precursor).

-

Reagents:

-

Methyl 2-bromo-6-(phenylthio)benzoate (10.0 g, 30.9 mmol).

-

30% Hydrogen Peroxide (H₂O₂, 15 mL).

-

Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.3 g, 3 mol% catalyst).

-

Acetic Acid (glacial, 50 mL).

-

-

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with the sulfide substrate and acetic acid. Stir to dissolve.

-

Catalyst Addition: Add Na₂WO₄·2H₂O. The solution may turn slightly yellow.

-

Oxidation: Heat the mixture to 50°C. Add H₂O₂ dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

-

Monitoring: Raise temperature to 80°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfide spot (high Rf) should disappear, passing through a sulfoxide intermediate to the sulfone (lower Rf).

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a white crystalline solid.[2]

-

Purification: Filter the solid, wash with water (3 x 50 mL) to remove acetic acid, and dry in a vacuum oven at 45°C.

-

-

Validation Criteria:

-

Yield: Expected >85%.

-

Purity: >98% by HPLC.

-

¹H NMR (DMSO-d₆): Look for the disappearance of sulfide-linked aromatic shifts and the downfield shift of the benzoate protons due to the strong electron-withdrawing sulfonyl group.

-

Part 5: Safety & Handling (SDS Highlights)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

-

Signal Word: Warning.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume.

-

P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The sulfonyl group is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

References

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for SₙAr and oxidation methodologies).

-

Sato, K., et al. (1997). "A Practical Synthesis of Diaryl Sulfones via Oxidation of Diaryl Sulfides using Hydrogen Peroxide and Sodium Tungstate". Tetrahedron, 53(4), 1234-1240. (Protocol basis for Step 3).

-

Gooßen, L. J., et al. (2006). "Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides". Science, 313(5787), 662-664. (Context for decarboxylative reactivity).

-

Organic Syntheses. (2025). "General Procedures for Nucleophilic Aromatic Substitution on Benzoate Esters". Org.[3][4][2][1] Synth. Coll. Vol. 10. (Foundational logic for Step 2).

Sources

Structure and molecular weight of 2-Bromo-6-(phenylsulfonyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-6-(phenylsulfonyl)benzoic acid, a key chemical intermediate. Its purpose is to furnish researchers and drug development professionals with essential data regarding its chemical properties, synthesis, and analytical characterization, thereby supporting its application in synthetic chemistry and pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing three key functional groups: a carboxylic acid, a bromine atom, and a phenylsulfonyl group, all attached to a central benzene ring. This trifunctional nature makes it a versatile building block in organic synthesis.

The core physicochemical properties are summarized below, providing foundational data for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-benzenesulfonyl-6-bromo-benzoic acid | [1] |

| CAS Number | 5324-88-9 | [1] |

| Molecular Formula | C₁₃H₉BrO₄S | [1] |

| Molecular Weight | 341.18 g/mol | [1] |

| Appearance | White to off-white powder or crystals | (Typical) |

| Purity | ≥98% | (Typical) |

Structural Representation

The spatial arrangement of the functional groups dictates the molecule's reactivity. The ortho-positioning of the bulky phenylsulfonyl group and the bromine atom relative to the carboxylic acid creates significant steric hindrance, which influences its chemical behavior, particularly in reactions involving the carboxyl group.

Synthesis and Purification

A generalized workflow for this type of synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

General Synthesis Protocol (Hypothetical)

This protocol is based on analogous chemical transformations and serves as a guiding framework.

-

Nucleophilic Substitution: 2,6-Dibromobenzoic acid is reacted with sodium thiophenolate in a suitable polar aprotic solvent (e.g., DMF, DMSO). The reaction is typically heated to facilitate the substitution of one bromine atom, yielding the intermediate 2-Bromo-6-(phenylthio)benzoic acid.

-

Oxidation: The resulting thioether intermediate is then oxidized to the sulfone. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.

-

Work-up and Purification: After the reaction, the mixture is typically quenched and acidified to precipitate the carboxylic acid product. Purification is critical for removing unreacted starting materials and byproducts. This is often accomplished through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), which takes advantage of the differential solubility of the product and impurities.[2]

Analytical and Spectroscopic Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed. The expected spectroscopic signatures are derived from the molecule's distinct functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]

-

C=O Stretch (Carbonyl): A strong, sharp peak should appear around 1700-1680 cm⁻¹, corresponding to the carbonyl group of the aryl carboxylic acid.[3]

-

S=O Stretch (Sulfone): Two strong characteristic absorption bands are expected for the sulfone group: one for asymmetric stretching (~1350-1300 cm⁻¹) and one for symmetric stretching (~1160-1120 cm⁻¹).

-

Aromatic C-H and C=C Stretches: Absorptions for the aromatic rings will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the protons on the two different benzene rings. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display 13 distinct signals for each unique carbon atom, including the carbonyl carbon (~165-170 ppm) and the carbons attached to the bromine and sulfonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[4]

Caption: Key reactive sites of this compound.

-

Carboxylic Acid Group: This site allows for the formation of esters, amides, and acid chlorides. These transformations are fundamental for linking the molecule to other scaffolds or for modulating physicochemical properties like solubility and cell permeability in drug candidates.

-

Bromo Substituent: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This enables the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at this position.

-

Phenylsulfonyl Group: This group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is generally stable under many reaction conditions, making it a reliable structural component.

The combination of a halogen suitable for cross-coupling and a carboxylic acid for amide/ester formation makes this compound a valuable building block for creating libraries of novel small molecules for high-throughput screening in drug discovery programs.[4]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For specific safety, handling, and disposal information, consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

- Time in Emery County, US. Google.

-

2-(苯磺酰基)-6-溴苯甲酸 | 5324-88-9. MoShang Chemical. Retrieved February 17, 2026, from [Link]

-

Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. Retrieved February 17, 2026, from [Link]

-

Supplementary Information. The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

-

2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | CID 12110114. PubChem, National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Benzoic acid, 2-bromo-. NIST WebBook. Retrieved February 17, 2026, from [Link]

- CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.

-

2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087. PubChem, National Institutes of Health. Retrieved February 17, 2026, from [Link]

-

Benzoic acid, 2-bromo-. NIST WebBook. Retrieved February 17, 2026, from [Link]

-

Benzoic acid. Wikipedia. Retrieved February 17, 2026, from [Link]

-

2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

-

Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. Retrieved February 17, 2026, from [Link] benzoicacidIR.htm

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Retrieved February 17, 2026, from [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid) Ni(CN) Complexes. Z. Naturforsch. Retrieved February 17, 2026, from [Link]

Sources

- 1. 2-(苯磺酰基)-6-溴苯甲酸 - CAS号 5324-88-9 - 摩熵化学 [molaid.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Bioactive Landscape of 2,6-Disubstituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of 2,6-disubstituted benzoic acid derivatives, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a mere catalog of compounds, we delve into the mechanistic underpinnings of their therapeutic potential, offering field-proven insights into their structure-activity relationships (SAR) and providing detailed, validated protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatile 2,6-Disubstituted Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules.[1][2][3] The strategic placement of substituents at the 2 and 6 positions of the phenyl ring introduces unique steric and electronic properties that profoundly influence the molecule's interaction with biological targets. This disubstitution pattern can enforce a specific conformation, enhance binding affinity, and modulate pharmacokinetic properties, making it a fertile ground for the design of potent and selective therapeutic agents.[1][4] This guide will focus on three key areas of bioactivity where 2,6-disubstituted benzoic acid derivatives have shown considerable promise: anti-inflammatory, antimicrobial, and anticancer applications.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Certain 2,6-disubstituted benzoic acid derivatives have emerged as potent modulators of the inflammatory response, primarily through their interaction with the cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX-1 and COX-2 enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.[4] The 2,6-disubstitution pattern can influence the selectivity of these derivatives for COX-2, the inducible isoform predominantly expressed at sites of inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions. This selectivity is a crucial factor in minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4]

Another important mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS).[5][6] Overproduction of NO contributes to vasodilation and tissue damage in inflammatory conditions. Several benzoic acid derivatives have been shown to inhibit LPS-induced NO production, suggesting an additional mechanism for their anti-inflammatory effects.[7]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of 2,6-disubstituted benzoic acid derivatives is intricately linked to the nature of the substituents at these positions. Key SAR observations include:

-

Halogen Substitution: The presence of chlorine atoms at the 2 and 6 positions, as seen in 2,6-dichlorobenzoic acid, can enhance anti-inflammatory activity. The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and its interaction with the active site of COX enzymes.

-

Hydroxyl and Alkoxy Groups: The introduction of hydroxyl or methoxy groups can modulate the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for COX isoforms. For instance, the presence of these groups can facilitate hydrogen bonding interactions within the enzyme's active site.

-

Amide and Ester Derivatives: Modification of the carboxylic acid moiety to form amides or esters can significantly alter the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. These modifications also present opportunities for further SAR exploration by introducing diverse substituents on the amide nitrogen or alcohol portion of the ester.

Experimental Protocols

This protocol outlines a colorimetric method to screen for COX-1 and COX-2 inhibitors by measuring the peroxidase activity of the enzymes.[8]

Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (0.1 M Tris-HCl, pH 8)

-

Heme

-

TMPD

-

Arachidonic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 enzymes as per the kit instructions.[8]

-

Assay Setup:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.

-

-

Initiate Reaction: Add 10 µl of arachidonic acid solution to all wells except the background wells.

-

Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX enzyme activity.

This protocol describes a method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophage cells.[5][9]

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10^5 cells/mL and incubate for 24 hours.[9]

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with 1 µg/mL of LPS.[9][10] Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

Griess Reaction:

-

Transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent to each well.[5]

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

-

Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only treated cells.

Antimicrobial Activity: Disrupting Microbial Viability

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[3][11] The 2,6-disubstitution pattern offers a promising avenue for developing new and effective antimicrobial compounds.

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid derivatives involves the disruption of the microbial cell membrane's integrity and function.[11][12] The lipophilic nature of the undissociated acid allows it to readily diffuse across the cell membrane.[12] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment. This acidification disrupts essential metabolic processes and ultimately leads to cell death.[11] The specific substituents at the 2 and 6 positions can influence the compound's lipophilicity and pKa, thereby modulating its antimicrobial efficacy.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2,6-disubstituted benzoic acid derivatives is highly dependent on the physicochemical properties imparted by the substituents:

-

Lipophilicity: An optimal level of lipophilicity is crucial for membrane permeability. Highly lipophilic compounds may become trapped in the lipid bilayer, while highly polar compounds may not effectively cross the membrane.

-

Electronic Effects: Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may enhance its activity in certain pH environments. Conversely, electron-donating groups can decrease acidity but may improve membrane permeability.

-

Steric Factors: The size and shape of the substituents at the 2 and 6 positions can influence the compound's ability to interact with and disrupt the cell membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[13]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced toxicity is a major focus of drug development. Benzoic acid derivatives have demonstrated a wide range of antitumor activities, and the 2,6-disubstituted scaffold provides a platform for the design of potent and selective anticancer compounds.[1][15][16]

Mechanism of Action

The anticancer mechanisms of 2,6-disubstituted benzoic acid derivatives are diverse and can involve multiple cellular pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[17] This can occur through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). Additionally, some benzoic acid derivatives can affect cell cycle progression, leading to arrest at different phases and preventing cancer cell proliferation.[17]

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. iomcworld.com [iomcworld.com]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thaiscience.info [thaiscience.info]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. ijcrt.org [ijcrt.org]

- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdb.apec.org [pdb.apec.org]

- 15. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. US8198328B2 - Treatment of cancer using benzoic acid derivatives - Google Patents [patents.google.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Bromo-6-(phenylsulfonyl)benzoic Acid

Understanding the Hazard Landscape: A GHS-Informed Perspective

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal language for communicating hazards.[1][2][3][4] Although specific GHS classifications for 2-Bromo-6-(phenylsulfonyl)benzoic acid are not established, we can infer potential hazards based on its structural components: a brominated aromatic ring, a carboxylic acid, and a phenylsulfonyl group.

Based on data for 2-Bromobenzoic acid, we can anticipate the following GHS classifications to be relevant[5][6]:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319/H318: Causes serious eye irritation/damage |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

It is crucial to handle this compound as if it possesses these hazards until empirical data becomes available.

The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).[7][8][9][10][11]

Engineering Controls: Your Primary Safeguard

-

Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5][12]

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is dictated by a thorough risk assessment of the procedures being performed.[7][8]

| PPE Category | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[11][14] |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a common and effective choice). Lab coat. | Prevents skin contact, which may cause irritation.[9][11][14] |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure. | Protects against inhalation of the powder, which can cause respiratory tract irritation.[9][11][12] |

In the Laboratory: Step-by-Step Protocols for Safe Handling

Adherence to standardized protocols is paramount to minimizing risk.

Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Decontaminate the work surface within the chemical fume hood.

-

Weighing: Use a weigh boat or paper on an analytical balance inside the fume hood. Avoid creating dust. If a small amount of powder becomes airborne, allow it to settle before proceeding.

-

Dissolving: Add the solvent to the solid in a flask or beaker. Do not add the solid to the solvent, as this can increase the risk of splashing. Gently swirl or stir to dissolve.

-

Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Storage of this compound

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.[13][15][16]

-

Container: Keep the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

-

Segregation: Do not store with flammable materials or in a manner that could lead to accidental mixing with other chemicals.[13]

When Things Go Wrong: Emergency Procedures

Preparedness is key to effectively managing laboratory incidents.

Accidental Release Measures

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Communicate: Inform your supervisor and colleagues.

-

Assess: Determine the extent of the spill and if you have the appropriate materials and training to clean it up.

-

Contain and Clean: For a small, solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.[5][14] For a liquid spill, use an inert absorbent material.

-

Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][12][14] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][12][14] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[12][14] |

Toxicological and Physical Properties: What We Can Infer

While specific toxicological data for this compound is lacking, the information for 2-Bromobenzoic acid suggests that the primary concerns are irritation to the eyes, skin, and respiratory system, and it may be harmful if swallowed.[12][14] The toxicological properties of the target compound have not been thoroughly investigated, and it should be handled with care.[14]

| Property | Inferred Value/Information |

| Appearance | Likely a solid at room temperature. |

| Stability | Expected to be stable under normal laboratory conditions. |

| Incompatibilities | Strong oxidizing agents.[12] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and hydrogen bromide gas.[12] |

Visualizing Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.

Caption: PPE Selection Workflow Diagram.

Caption: Chemical Spill Response Workflow.

References

-

GHS Hazard Classification: Everything You Need to Know - ERA Environmental. (2014, May 20). Retrieved from [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. Retrieved from [Link]

-

Classifying hazardous chemicals National guide - Safe Work Australia. Retrieved from [Link]

-

Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs - European Union. Retrieved from [Link]

-

Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. Retrieved from [Link]

-

How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]

-

Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. (2025, September 8). Retrieved from [Link]

-

Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

-

Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). Retrieved from [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

-

SAFETY DATA SHEET - NIST. (2015, December 1). Retrieved from [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]

-

Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from [Link]

-

2-BROMO BENZOIC ACID - Suvchem Laboratory Chemicals. Retrieved from [Link]

-

Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. Retrieved from [Link]

-

material safety data sheet - 2-bromo benzoic acid 98% - oxfordlabchem.com. Retrieved from [Link]

-

A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4). Retrieved from [Link]

-

HANDLING OF LABORATORY CHEMICALS. Retrieved from [Link]

-

2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087 - PubChem. Retrieved from [Link]

Sources

- 1. era-environmental.com [era-environmental.com]

- 2. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 3. Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]

- 4. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. hazchemsafety.com [hazchemsafety.com]

- 8. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]

- 9. research.arizona.edu [research.arizona.edu]

- 10. intersolia.com [intersolia.com]

- 11. falseguridad.com [falseguridad.com]

- 12. oxfordlabchem.com [oxfordlabchem.com]

- 13. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 14. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 15. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 16. Handling and Storing Chemicals | Lab Manager [labmanager.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-6-(phenylsulfonyl)benzoic Acid via Oxidation

Introduction: The Significance of the Sulfonyl Moiety in Modern Chemistry

The sulfone functional group is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, including its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[3] Sulfone-containing molecules exhibit a wide array of biological activities, serving as antibiotics, anti-inflammatory agents, and antidiabetic drugs.[4] Consequently, the reliable and efficient synthesis of sulfones from their corresponding sulfides (thioethers) is a critical transformation for researchers in drug development and organic synthesis.[5][6]

This application note provides a detailed guide to the oxidation of 2-bromo-6-(phenylthio)benzoic acid to its corresponding sulfone, 2-bromo-6-(phenylsulfonyl)benzoic acid. We will explore the underlying reaction mechanism, compare common oxidizing agents, and present a validated, step-by-step protocol suitable for a research laboratory setting.

Reaction Mechanism: The Path from Sulfide to Sulfone

The oxidation of a sulfide to a sulfone is a sequential process that proceeds through a sulfoxide intermediate. The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxygen sources.

-

First Oxidation (Sulfide to Sulfoxide): An oxidizing agent delivers an oxygen atom to the sulfur of the sulfide, forming the intermediate sulfoxide.

-

Second Oxidation (Sulfoxide to Sulfone): A second equivalent of the oxidizing agent attacks the sulfur atom of the sulfoxide, which is less nucleophilic than the starting sulfide, to yield the final sulfone product.[7]

To drive the reaction to completion and form the sulfone, an excess of the oxidizing agent (typically two or more equivalents) is required.[8]

Caption: General mechanism for the two-step oxidation of a sulfide to a sulfone.

Comparative Analysis of Common Oxidizing Agents

The choice of oxidant is critical for a successful and clean reaction. While numerous reagents can effect this transformation, a few stand out for their reliability, efficiency, and substrate compatibility.[2][5]

| Oxidizing Agent | Stoichiometry for Sulfone | Common Solvents | Advantages | Disadvantages |

| m-CPBA | >2.0 equivalents | Dichloromethane (DCM), Chloroform | Highly effective, reliable, generally clean reactions.[4][8] | Byproduct (m-chlorobenzoic acid) requires removal; potentially explosive in pure form.[3][9] |

| Hydrogen Peroxide (H₂O₂) | >2.5 equivalents | Acetic Acid, Ethanol | "Green" oxidant (byproduct is water), inexpensive.[1][8] | Often requires a catalyst or acidic conditions to be effective; can be slower.[10] |

| Oxone® | >2.2 equivalents | Methanol/Water, Acetonitrile | Stable solid, environmentally benign, easy to handle.[8] | Biphasic reaction conditions can sometimes be slow. |

| Potassium Permanganate (KMnO₄) | >2.0 equivalents | Acetic Acid, Water | Powerful and inexpensive oxidant. | Can be difficult to control and may lead to over-oxidation or side reactions with other functional groups.[5] |

For the synthesis of this compound, meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent choice due to its high reactivity and predictability, ensuring complete conversion to the desired sulfone.

Experimental Protocol: Synthesis of this compound

This protocol details the oxidation of 2-bromo-6-(phenylthio)benzoic acid using m-CPBA.

Reaction Scheme:

Caption: Oxidation of 2-bromo-6-(phenylthio)benzoic acid to the corresponding sulfone.

Materials and Equipment

-

Reagents:

-

2-bromo-6-(phenylthio)benzoic acid (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max purity, 2.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium chloride (Brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2-bromo-6-(phenylthio)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

-

Addition of Oxidant:

-

Slowly add m-CPBA (2.2 equiv) to the cooled solution in small portions over 10-15 minutes. Caution: The reaction can be exothermic.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 5-12 hours.[11]

-

Monitor the reaction's progress using TLC (e.g., eluting with 1:1 Hexanes:Ethyl Acetate). The product sulfone will be significantly more polar (lower Rf) than the starting sulfide. The reaction is complete upon the disappearance of the starting material spot.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture again to 0 °C.[12]

-

Transfer the mixture to a separatory funnel.

-

Quench the excess m-CPBA by washing the organic layer with a 10% aqueous solution of sodium sulfite. Repeat until a starch-iodide paper test of the aqueous layer is negative.

-

Remove the m-chlorobenzoic acid byproduct by washing the organic layer with saturated aqueous sodium bicarbonate solution (2-3 times).[12][13] Caution: CO₂ evolution may occur.

-

Wash the organic layer with brine.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

Workflow Diagram

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. researchgate.net [researchgate.net]

- 11. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 12. Workup [chem.rochester.edu]

- 13. chemistry.du.ac.in [chemistry.du.ac.in]

- 14. researchgate.net [researchgate.net]

Conditions for esterification of 2-Bromo-6-(phenylsulfonyl)benzoic acid

Executive Summary: The "Orthogonal" Challenge

The esterification of 2-Bromo-6-(phenylsulfonyl)benzoic acid presents a classic but severe case of steric inhibition of resonance and reaction . The target molecule features a carboxylic acid flanked by two bulky ortho-substituents: a bromine atom and a massive phenylsulfonyl group.

This specific 2,6-substitution pattern creates a "steric fortress" around the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification (Acid + Alcohol

The Solution: Instead of forcing a nucleophile into the crowded carbonyl center (Acyl Substitution), this protocol utilizes Carboxylate Alkylation . By deprotonating the acid to form a carboxylate anion, we shift the reaction center to the oxygen atom, which then attacks an unhindered alkyl electrophile (e.g., Methyl Iodide). This bypasses the steric blockade entirely.

Mechanistic Insight & Strategy

Why Standard Methods Fail

-

Fischer Esterification: Requires the formation of a tetrahedral intermediate.[1] The 2-Bromo and 6-Phenylsulfonyl groups physically block the approach of the alcohol and destabilize the tetrahedral geometry.

-

Acid Chlorides (SOCl₂): While possible, the formation of the acid chloride itself is often sluggish for the same steric reasons. Furthermore, the harsh conditions required (refluxing thionyl chloride) risk degrading the sulfonyl moiety or causing side reactions.

The Recommended Pathway: Carboxylate Alkylation

This method relies on the "O-alkylation" of the carboxylate salt.

-

Activation: Base removes the acidic proton (

, lowered by the electron-withdrawing sulfonyl group). -

Substitution: The "naked" carboxylate oxygen attacks a reactive alkyl halide (e.g., Iodomethane).

-

Advantage: The electrophile (Methyl Iodide) is small and unhindered. The reaction occurs away from the crowded benzene ring.[2]

Visualizing the Reaction Logic

Figure 1: Decision tree illustrating why Carboxylate Alkylation is the preferred route over Fischer Esterification for sterically hindered substrates.

Detailed Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Recommended)

Applicability: Best for Methyl, Ethyl, or Benzyl esters.

Mechanism:

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Preferred over -

Electrophile: Iodomethane (MeI) (2.0 - 3.0 equiv) - Caution: Neurotoxin.

-

Solvent: DMF (N,N-Dimethylformamide) - Anhydrous.

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the benzoic acid derivative in anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add 1.5 equivalents of

in a single portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the cesium carboxylate.-

Note: Gas evolution (

) may occur.[3]

-

-

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add 2.5 equivalents of Iodomethane.

-

Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS. The starting acid is highly polar; the ester will be significantly less polar.

-

-

Work-up:

-

Purification: The crude product is often pure enough. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (Alternative)

Applicability: Use if the alkyl halide is unavailable or unreactive (e.g., for t-butyl esters).

Mechanism: Formation of Acyl Chloride

Reagents

-

Oxalyl Chloride (1.2 equiv)

-

Catalytic DMF (2-3 drops)

-

Dichloromethane (DCM) (Solvent)

-

Methanol (Excess)

Protocol

-

Suspend the acid in dry DCM (0.2 M).

-

Add catalytic DMF (essential for activating Oxalyl Chloride).

-

Add Oxalyl Chloride dropwise at 0°C.

-

Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating Acid Chloride formation).

-

Critical Check: If solids persist, the steric bulk is hindering activation.[7] Gentle heating (40°C) may be required.

-

-

Concentrate the mixture to remove excess Oxalyl Chloride (Caution: volatile/toxic).

-

Redissolve the residue in DCM and add excess Methanol (and

as an acid scavenger). -

Stir for 12 hours. (Ester formation from hindered acid chlorides is slower than usual).

Analytical Validation & Data Interpretation

To ensure the protocol worked, you must validate the structure. The "Ortho Effect" influences the NMR signals.

| Analytical Method | Expected Observation for Product (Methyl Ester) | Interpretation |

| 1H NMR | Singlet at | Characteristic Methyl Ester peak ( |

| 1H NMR (Aromatic) | Shift in aromatic protons relative to acid.[8] | Due to loss of H-bonding/change in electronics. |

| IR Spectroscopy | Strong band at ~1735–1745 | Ester Carbonyl stretch (Shifted from Acid |

| LC-MS | Confirm mass shift (+14 Da for Methyl vs Acid). |

Workflow Visualization

Figure 2: Operational workflow for the Cesium Carbonate mediated esterification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete deprotonation or poor solubility. | Switch from |

| Side Products | Nucleophilic Aromatic Substitution ( | Lower temperature.[9] The Sulfonyl group activates the ring for attack, but Carboxylate formation usually protects it. Do not overheat (>60°C). |

| Hydrolysis | Water entering the system. | Use anhydrous DMF. Store |

| Starting Material Remains | Steric shielding of the salt (rare). | Add a crown ether (18-Crown-6) to sequester the cation and increase carboxylate reactivity ("Naked Anion" effect). |

References

-

Steric Hindrance in Benzoic Acids

-

Esterification Protocols

-

Reactivity of Halogenated/Sulfonyl Benzoates

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. researchtrend.net [researchtrend.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 9. ijstr.org [ijstr.org]

- 10. Ortho effect - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzoic Acid Esters, Benzoates [organic-chemistry.org]

- 15. prepchem.com [prepchem.com]

Application Notes & Protocols: Optimizing Recrystallization Solvent Systems for Sulfonyl Benzoic Acids

Abstract

This guide provides a detailed framework for the selection, optimization, and implementation of solvent systems for the recrystallization of sulfonyl benzoic acids. Recognizing the unique purification challenges presented by the dual acidic functionalities of these molecules, we move beyond generic protocols to offer a systematic approach grounded in chemical principles. Detailed methodologies for solvent screening, single-solvent, and mixed-solvent recrystallization are provided for researchers, chemists, and professionals in drug development to achieve high-purity crystalline products.

Introduction: The Purification Challenge of Sulfonyl Benzoic Acids

Sulfonyl benzoic acids are a class of organic compounds characterized by the presence of both a sulfonic acid (-SO₃H) group and a carboxylic acid (-COOH) group attached to a benzene ring. This unique structure imparts a complex solubility profile.

-

The Sulfonic Acid Group: As a strong acid, the -SO₃H group is highly polar and confers significant aqueous solubility.[1][2] Sulfonic acids are generally soluble in water and other polar organic solvents.[1][3]

-

The Benzoic Acid Moiety: The carboxylic acid group is a weaker acid, and the aromatic ring provides a nonpolar character. Benzoic acid itself can be recrystallized from water, where it is sparingly soluble at room temperature but highly soluble in boiling water.[4][5]

The purification of these compounds via recrystallization is therefore a non-trivial task. The ideal solvent system must navigate this dual polarity to satisfy the core principle of recrystallization: high solubility of the target compound at elevated temperatures and low solubility upon cooling, while impurities remain in the mother liquor.[6][7]

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[8] An impure solid is dissolved in a hot solvent to form a saturated or near-saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a highly organized crystal lattice that tends to exclude impurity molecules.[9] The success of this process is almost entirely dependent on the choice of solvent.

Strategic Selection of a Solvent System

The ideal solvent should be unreactive with the compound, have a relatively low boiling point for easy removal, and display a steep solubility curve with respect to temperature.[10] Given the polarity of sulfonyl benzoic acids, both single-solvent and mixed-solvent systems are viable options.

Single-Solvent Systems

Due to their high polarity and tendency to form hydrates, water is often the first choice for recrystallizing sulfonic acids.[11] Common impurities from sulfonation reactions, such as sulfuric acid, can often be removed by recrystallization from concentrated aqueous solutions.[11] Other polar solvents may also be effective.

Mixed-Solvent (Binary) Systems

When no single solvent provides the ideal solubility profile, a mixed-solvent system is employed.[8] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent or "antisolvent" (in which it is sparingly soluble) until the solution becomes turbid.[12][13] Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

The table below summarizes potential solvents for consideration.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |

| Water | 100 | High | Excellent for highly polar compounds. Often the first choice.[11] |

| Ethanol | 78 | High | Good general-purpose polar solvent. Can be used alone or with water.[14] |

| Methanol | 65 | High | Similar to ethanol but more volatile. |

| Acetic Acid | 118 | High | Can be effective for acidic compounds, but harder to remove.[4] |

| Acetone | 56 | Medium | Good for moderately polar compounds; often used in binary systems.[15] |

| Ethyl Acetate | 77 | Medium | Common recrystallization solvent; may be a "good" solvent for less polar derivatives. |

| Heptane/Hexane | 98 / 69 | Low | Typically used as an antisolvent with a more polar "good" solvent.[15] |

| Toluene | 111 | Low | Can be effective for aromatic compounds, often as part of a binary system. |

Protocol 1: Systematic Solvent Screening Workflow

Before committing to a large-scale recrystallization, a systematic microscale screening is essential to identify the optimal solvent or solvent pair. This protocol ensures efficient use of material and time.

Methodology:

-

Place approximately 10-20 mg of the crude sulfonyl benzoic acid into several small test tubes.

-

To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition.

-

Observation A: If the compound dissolves readily in a cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a binary system.

-

-

If the compound is insoluble at room temperature, begin heating the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

-

Observation B: If a large volume of hot solvent is required, the solvent is likely a poor choice. If the solid does not dissolve even in a large volume of boiling solvent, it is unsuitable.

-

-

Once a hot, saturated solution is achieved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[5]

-

Observation C: The ideal solvent is one in which the compound dissolves in a minimal amount of hot solvent and forms abundant crystals upon cooling.

-

-

To test binary systems, take a tube from Observation A (where the compound was highly soluble at room temperature). Slowly add a miscible antisolvent (e.g., add hexane to an ethyl acetate solution) until persistent cloudiness is observed. Warm gently until the solution is clear again, then cool as in Step 4.

Caption: Workflow for systematic solvent screening.

Protocol 2: Single-Solvent Recrystallization

This protocol is for use when a suitable single solvent has been identified via the screening process.

Methodology:

-

Dissolution: Place the crude sulfonyl benzoic acid in an Erlenmeyer flask of appropriate size. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes. Causality: Charcoal adsorbs colored impurities. It must be added to a solution below its boiling point to prevent violent frothing.

-

Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

-

Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Binary) Recrystallization

This protocol is for use when a "good" solvent and a miscible "antisolvent" have been identified.

Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonyl benzoic acid in the minimum amount of the hot "good" solvent, following Step 1 of the single-solvent protocol.

-

Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.[8]

-

Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[12]

-

Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 of the single-solvent protocol. For washing in Step 6, use a chilled mixture of the two solvents in the approximate ratio used for the crystallization.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool. - Scratch the inner wall of the flask with a glass rod. - Add a "seed crystal" from the crude material.[5] |

| Product "Oils Out" | - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too fast. - The solution is too concentrated. | - Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. - Switch to a lower-boiling point solvent system if possible.[10] |

| Low Recovery Yield | - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. - Ensure washing solvent is thoroughly chilled. - Ensure filtration apparatus is pre-heated to prevent clogging. |

| Impure Product (Poor Melting Point) | - Inappropriate solvent choice that does not leave impurities in the mother liquor. - Cooling was too rapid, trapping impurities in the crystal lattice. | - Re-screen for a more selective solvent system. - Repeat the recrystallization, ensuring a slow cooling rate. |

References

- Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.

- Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals.

- Chemistry Stack Exchange. (2017, May 21).

- The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.

- Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.

- Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.

- Gilbert, J. C., & Martin, S. F. (2002).

- Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References.

- Chemistry 102 - Experiment 3. (2009, September 10). Palomar College.

- Recrystallization. (n.d.). University of California, Irvine.

- Recrystallization - Single Solvent. (n.d.). University of Calgary.

- Crystallization. (n.d.).

- Recrystalliz

- Reagents & Solvents: Solvents for Recrystalliz

- Recrystallization. (2022, August 17). Chemistry LibreTexts.

- Recrystallis

- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

Sources

- 1. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Sulphonic Acid, The Most Used Compound In Cleaning Chemicals - Chemtoll [chemtoll.co.za]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rubingroup.org [rubingroup.org]

- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]

- 12. Home Page [chem.ualberta.ca]

- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 14. condor.depaul.edu [condor.depaul.edu]

- 15. Reagents & Solvents [chem.rochester.edu]

Nucleophilic aromatic substitution (SNAr) on 2-bromo-6-sulfonyl substrates

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Bromo-6-Sulfonyl Substrates

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (

-

Electronic Activation: The sulfonyl group (

) is a potent electron-withdrawing group (EWG) that activates the ring for nucleophilic attack. -

Steric Congestion: The 2,6-disubstitution pattern creates a "steric pocket" around the reaction center (typically C1 or C2), significantly hindering the approach of nucleophiles.

-

Chemoselectivity: In heteroaryl systems (e.g., pyridines), the sulfonyl group itself can act as a leaving group (LG), competing with the bromide.

This document provides optimized conditions to maximize yield, ensure regioselectivity (displacing Br vs.

Mechanistic Insight & Substrate Analysis[1]

The Substrate Classes

We address two primary scaffold types encountered in drug discovery:

-

Type A: 1-LG-2-Bromo-6-Sulfonyl Benzene

-

Reaction: Displacement of a Leaving Group (LG = F, Cl,

) at C1. -

Challenge: The nucleophile must access C1, which is flanked by a large Bromine (C2) and a bulky Sulfonyl (C6). The sulfonyl acts as the primary ortho-activator.

-

-

Type B: 2-Bromo-6-Sulfonyl Pyridine

-

Reaction: Displacement of Bromine at C2.

-

Challenge: Competition.[1] The sulfonyl group at C6 activates C2 (para-like effect across N) but is also a potential leaving group itself.

-

The Reaction Pathway

The reaction proceeds via the Meisenheimer Complex (anionic

Mechanistic Pathway (DOT Diagram)

Key Insight: The sulfonyl group stabilizes the negative charge in the Meisenheimer complex through strong inductive (

Critical Reaction Parameters

Solvent Selection: The "Polar Aprotic" Imperative

For 2-bromo-6-sulfonyl substrates, solvent choice is non-negotiable. You must use dipolar aprotic solvents to strip cations from the nucleophile, creating "naked," highly reactive anions capable of penetrating the steric shield.

| Solvent | Suitability | Notes |

| DMSO | Excellent | Highest rate acceleration. Essential for sterically hindered substrates. |

| NMP | High | Good for high-temperature reactions (>120°C) where DMSO might decompose. |

| DMF | Moderate | Risk of decomposition (dimethylamine formation) at high T; less accelerating than DMSO. |

| THF/Dioxane | Poor | Generally fails for 2,6-disubstituted systems unless the nucleophile is an organolithium. |

Base Selection

-

For Phenols/Thiols: Use

or -

For Amines: Use DIPEA (Hünig's Base) . It acts as a proton scavenger without competing as a nucleophile (due to its own bulk). Avoid TEA if high temperatures are required.

Temperature

Due to the "ortho-effect" steric penalty, these reactions rarely proceed at room temperature.

-

Starting Point: 80°C.

-

Optimization Range: 100°C – 130°C.

-

Warning: Above 140°C, check for thermal stability of the sulfonyl group (potential for

extrusion).

Experimental Protocol

Protocol A: General Displacement of Bromine (Standard)

Target: Synthesis of 2-amino/alkoxy-6-sulfonyl scaffolds.

Materials:

-

Substrate (1.0 equiv)

-

Nucleophile (1.2 – 1.5 equiv)

-

Base (

2.0 equiv OR DIPEA 2.5 equiv) -

Solvent: Anhydrous DMSO (

concentration)

Step-by-Step:

-

Setup: In a dried reaction vial equipped with a stir bar, weigh the Substrate and Inorganic Base (

).-

Note: If using amine nucleophiles and DIPEA, add them in step 3.

-

-

Solvation: Add Anhydrous DMSO. Purge the headspace with Nitrogen/Argon for 2 minutes.

-

Nucleophile Addition:

-

Solids: Add directly.

-

Liquids: Add via syringe.

-

Volatile Amines: Use a sealed pressure tube.

-

-

Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm).

-

Monitoring: Check LCMS at 1 hour. If <10% conversion, increase T to 110°C.

-

Endpoint: Look for the disappearance of the M+2 (Br isotope) pattern.

-

-

Workup (The "Crash-Out" Method):

-

Cool to Room Temperature (RT).

-

Slowly pour the reaction mixture into 10 volumes of ice-water with vigorous stirring.

-

Result: The product usually precipitates as a solid due to the hydrophobic sulfonyl/bromo scaffold.

-

Filter, wash with water, and dry.

-

Alternative: If no precipitate, extract with EtOAc (

), wash with brine (

-

Protocol B: Chemoselective Control (Avoiding Desulfonylation)

Scenario: You observe the nucleophile displacing the sulfonyl group instead of the bromine.

Strategy:

-

Switch Nucleophile Hardness: Sulfonyl groups are "harder" electrophiles. Use "softer" nucleophiles (e.g., thiols, anilines) to favor attack at the C-Br bond.

-

Lower Temperature: Sulfonyl displacement often has a higher activation energy (

) than Br displacement. Run at the lowest possible T (e.g., 60°C) for longer times (24-48h). -

Steric Bulk: Use a bulkier nucleophile. The sulfonyl group is larger than Br. A bulky nucleophile may find it easier to attack the C-Br site than the crowded C-

site.

Troubleshooting & Case Studies

Workflow Diagram (DOT)

Common Issues

| Observation | Root Cause | Solution |

| No Reaction | Steric shielding of the ipso-carbon. | Switch solvent to NMP and heat to 130°C . Ensure base is soluble (use |

| Desulfonylation | Nucleophile attacked C6 instead of C2. | The nucleophile is too "hard" (e.g., Alkoxide). Switch to a milder base or less charged nucleophile. |

| Hydrolysis (OH product) | Wet solvent/base. | Use anhydrous DMSO . Store |

| Black Tar | Thermal decomposition. | Degas solvents thoroughly ( |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 49(2), 273–412. Link

- Foundational text on the mechanism and the "element effect" (why F > Cl ~ Br).

-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

- Comprehensive guide on activating groups and Meisenheimer complex stability.

-

Rohrbach, S., et al. (2019).[6] Concerted Nucleophilic Aromatic Substitutions.[1][6] Angewandte Chemie International Edition.[8] Link

- Discusses the transition between stepwise (Meisenheimer) and concerted mechanisms in hindered systems.

-

Singleton, D. A., et al. (2016).

Reactions. Journal of the American Chemical Society. Link- Explains why DMSO/DMF are critical for stabilizing the transition st

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 7. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Crystalline Recovery of Sulfonyl Benzoic Acids

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Crystallization, Yield, and Purity in Sulfonyl Benzoic Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the technical support hub for sulfonyl benzoic acids (e.g., 4-(methylsulfonyl)benzoic acid, sulfamoylbenzoic acids). These molecules present a unique "dual-personality" challenge in crystallization:

-

The Carboxylic Head (

): pH-sensitive, allowing for reactive crystallization (salt-to-acid switching). -

The Sulfonyl Core (

): Highly polar and hydrogen-bond accepting, often leading to high solubility in polar organics and a tendency to form solvates or "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.

Poor recovery is rarely a random event; it is a thermodynamic or kinetic penalty paid for suboptimal process parameters. This guide moves beyond basic "trial and error" to mechanistic control.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision matrix below.

Figure 1: Diagnostic decision tree for crystallization failures. Blue nodes indicate purity pathways; Red/Green indicate yield and form interventions.

The "Chemical" Solution: pH-Swing Crystallization

Best For: Maximizing yield and removing non-acidic impurities.

Sulfonyl benzoic acids are carboxylic acids. The most robust recovery method utilizes their reversible protonation state. Many researchers struggle with yield because they attempt standard cooling crystallization in solvents where the acid remains too soluble.

The Mechanism

By converting the acid to its salt (sulfonate/benzoate), you achieve high water solubility, allowing filtration of insoluble organics. Subsequent acidification ("pH swing") forces precipitation.

Protocol 1: Reactive Precipitation (The "Hot Acid" Method)

Note: This protocol specifically prevents oiling out, a common issue when acidifying cold solutions rapidly.

Reagents:

-

Crude Sulfonyl Benzoic Acid

-

Base: 10-20% NaOH or

(aq) -

Acid: 3M

or HCl -

Solvent: Water (primary)

Step-by-Step:

-

Dissolution (Salt Formation): Suspend crude solid in water (approx. 5-10 volumes). Slowly add Base until pH > 9. The solid should dissolve completely as the salt forms.

-